6-Fluorobenzo[c]oxaborol-1(3H)-ol chemical properties
6-Fluorobenzo[c]oxaborol-1(3H)-ol chemical properties
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (trade name Kerydin®), is a novel oxaborole antifungal agent.[1][2] It is specifically indicated for the topical treatment of onychomycosis, a fungal infection of the toenails, caused by Trichophyton rubrum or Trichophyton mentagrophytes.[1][3] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental protocols for its evaluation.
Chemical and Physical Properties
6-Fluorobenzo[c]oxaborol-1(3H)-ol is a white to off-white powder.[1] Its chemical structure features a benzoxaborole ring system with a fluorine atom at the 6-position. This unique boron-containing heterocycle is crucial for its biological activity.
Table 1: Physicochemical Properties of 6-Fluorobenzo[c]oxaborol-1(3H)-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BFO₂ | [1] |
| Molecular Weight | 151.93 g/mol | [1] |
| CAS Number | 174671-89-7 | [4] |
| Melting Point | 132 °C | [3] |
| Solubility | Slightly soluble in water; Freely soluble in ethanol and propylene glycol; Soluble in DMSO (30 mg/mL) | [1][5] |
| Appearance | White to off-white powder | [1] |
Mechanism of Action
Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis.[3][6] Specifically, it targets and inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for the translation process.[6] The boron atom in the oxaborole ring forms a stable adduct with the ribose of the terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme. This trapping of the tRNALeu molecule prevents the catalytic cycle of aminoacylation from proceeding, thereby halting protein synthesis and leading to fungal cell death.[3]
Pharmacokinetics
Pharmacokinetic studies in humans have been conducted following topical application.
Table 2: Pharmacokinetic Parameters of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (5% topical solution)
| Parameter | Single Dose (Mean ± SD) | 14-Day Dosing (Mean ± SD) | Reference(s) |
| Cmax (ng/mL) | 3.54 ± 2.26 | 5.17 ± 3.47 | [1] |
| AUC (ng·hr/mL) | 44.4 ± 25.5 (AUClast) | 75.8 ± 44.5 (AUCτ) | [1] |
| Tmax (hours) | Not Reported | 8.03 (Median) | [2] |
| Half-life (hours) | 28.5 | Not Reported | [7] |
Experimental Protocols
Synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol
A common synthetic route to tavaborole involves a multi-step process starting from 2-bromo-5-fluorotoluene. The following is a generalized protocol based on published literature and patents.[8][9][10]
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Bromination: 2-bromo-5-fluorotoluene is subjected to radical bromination to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene.
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Hydrolysis: The resulting benzylic bromide is hydrolyzed to form (2-bromo-5-fluorophenyl)methanol.
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Protection: The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.
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Lithiation and Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by reaction with a trialkyl borate (e.g., triisopropyl borate).
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Deprotection and Cyclization: Acidic workup removes the protecting group and facilitates the cyclization to form 6-Fluorobenzo[c]oxaborol-1(3H)-ol.
Note: The use of pyrophoric reagents like n-butyllithium requires strict anhydrous conditions and appropriate safety precautions. Alternative, industrially scalable processes have also been developed to avoid such reagents.[7][9]
Characterization
The structure and purity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are typically confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. While specific chemical shift data is not provided here, it can be found in the referenced literature.[11][12]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11]
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[11]
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Tavaborole in methanol exhibits absorption maxima at 265 nm and 272 nm.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of 6-Fluorobenzo[c]oxaborol-1(3H)-ol against fungal isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
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Preparation of Fungal Inoculum:
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Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to induce sporulation.
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Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80).
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The suspension is adjusted spectrophotometrically to a standardized concentration.
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Preparation of Drug Dilutions:
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A stock solution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is prepared in a suitable solvent (e.g., DMSO).
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Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
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Inoculation and Incubation:
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Each well is inoculated with the standardized fungal suspension.
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The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (typically 48-96 hours).
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MIC Determination:
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The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.
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References
- 1. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | C7H6BFO2 | CID 11846119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: TAVABOROLE 他伐硼罗 Таваборол تافابورول [orgspectroscopyint.blogspot.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 174671-89-7 [sigmaaldrich.com]
- 5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 9. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-FLUOROBENZO[C][1,2]OXABOROL-1(3H)-OL(174671-89-7) 1H NMR spectrum [chemicalbook.com]
- 11. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
